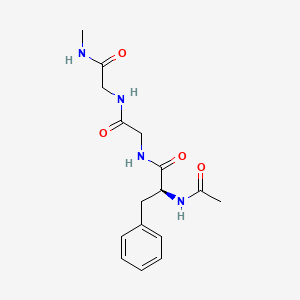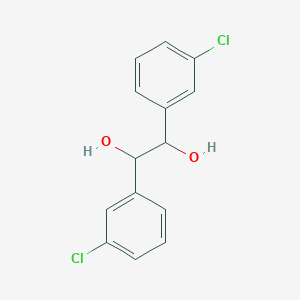
1,2-Ethanediol, 1,2-bis(3-chlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Ethanediol, 1,2-bis(3-chlorophenyl)- is a chemical compound with the molecular formula C14H12Cl2O2 and a molecular weight of 283.1 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediol, 1,2-bis(3-chlorophenyl)- can be achieved through several methods. One common approach involves the enantioselective hydrolytic reactions using epoxide hydrolases. For instance, the hydrolysis of racemic styrene oxide (rac-pCSO) in the presence of a pair of epoxide hydrolases can yield the desired compound . The reaction conditions typically involve a phosphate buffer system at pH 7.0 and a temperature of 25°C.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrocracking of sorbitol derived from bioconversion processes . The separation and purification of the compound are crucial steps, often achieved through distillation techniques.
化学反应分析
Types of Reactions
1,2-Ethanediol, 1,2-bis(3-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学研究应用
1,2-Ethanediol, 1,2-bis(3-chlorophenyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing various organic compounds.
Biology: The compound is used in enzymatic studies and as a substrate for enzyme-catalyzed reactions.
Industry: The compound finds applications in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1,2-Ethanediol, 1,2-bis(3-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of ®-eliprodil, the compound acts as an intermediate that undergoes further chemical transformations . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,2-Ethanediol (Ethylene Glycol): A simpler diol with the formula C2H6O2, commonly used as an antifreeze and in the production of polyesters.
1,3-Propanediol: Another diol with the formula C3H8O2, used in the production of polymers and as a solvent.
1,4-Butanediol: A diol with the formula C4H10O2, used in the manufacture of plastics, elastic fibers, and polyurethanes.
Uniqueness
1,2-Ethanediol, 1,2-bis(3-chlorophenyl)- is unique due to its specific structure, which includes two chlorophenyl groups. This structural feature imparts distinct chemical properties and reactivity, making it valuable in specialized applications such as the synthesis of neuroprotective agents.
属性
CAS 编号 |
209900-08-3 |
|---|---|
分子式 |
C14H12Cl2O2 |
分子量 |
283.1 g/mol |
IUPAC 名称 |
1,2-bis(3-chlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C14H12Cl2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,13-14,17-18H |
InChI 键 |
YDXBEARQILYLAN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C(C(C2=CC(=CC=C2)Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzene, 1-[(1-chloro-2-methyl-1-propenyl)sulfinyl]-4-methyl-](/img/structure/B14241667.png)
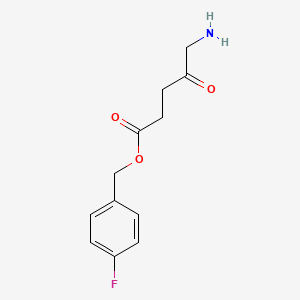
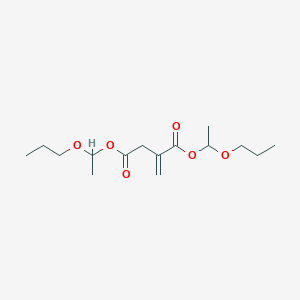
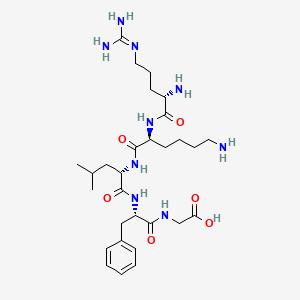

![Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-](/img/structure/B14241682.png)
![2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]-](/img/structure/B14241689.png)
![[(Pent-2-en-1-yl)oxy]acetic acid](/img/structure/B14241692.png)

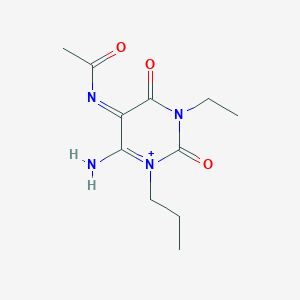
![(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine](/img/structure/B14241710.png)

